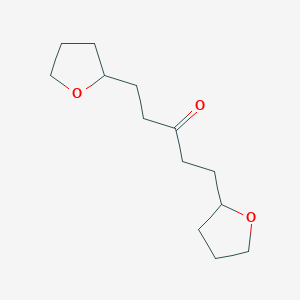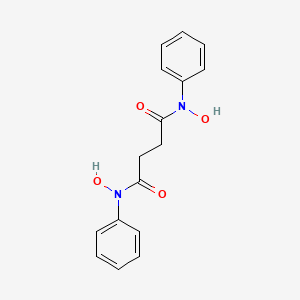
Lithium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-zinc compounds, particularly the stoichiometric compound LiZn, have garnered significant interest due to their unique properties and potential applications. These intermetallic compounds are formed by combining lithium and zinc, both of which are known for their desirable electronic and mechanical properties. Lithium-zinc compounds are particularly notable for their light mass and high energy density, making them promising candidates for various technological applications, including energy storage and advanced battery technologies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium-zinc compounds typically involves the direct reaction of lithium and zinc under controlled conditions. One common method is to compress pure lithium and zinc mixtures in a diamond-anvil cell, which facilitates the formation of the stoichiometric compound LiZn at pressures below 1 GPa . Further compression above 10 GPa can lead to the formation of Li₂Zn, which has the highest lithium content among lithium-zinc compounds .
Industrial Production Methods: Industrial production of lithium-zinc compounds often involves the use of high-pressure techniques to ensure the proper formation of the desired stoichiometric phases. Additionally, the use of inert atmospheres, such as nitrogen or helium, is crucial to prevent unwanted reactions with moisture, oxygen, and carbon dioxide . The choice of solvents, such as diethyl ether or tetrahydrofuran, also plays a significant role in the successful synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium-zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both lithium and zinc, which contribute to the overall reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of lithium-zinc compounds include halides, acids, and bases. For example, the reaction of lithium-zinc compounds with organic halides can lead to the formation of organometallic derivatives . The choice of solvent and reaction conditions, such as temperature and pressure, are critical factors that influence the outcome of these reactions.
Major Products: The major products formed from the reactions of lithium-zinc compounds depend on the specific reagents and conditions used. For instance, the reaction with halides can produce organometallic compounds, while reactions with acids or bases can lead to the formation of various lithium and zinc salts .
Wissenschaftliche Forschungsanwendungen
Lithium-zinc compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in advanced battery technologies, particularly lithium-ion batteries, where they offer higher energy density compared to conventional materials . In biology and medicine, lithium-zinc compounds are explored for their potential therapeutic effects, including neuroprotective properties and the treatment of psychiatric disorders . Additionally, these compounds have industrial applications in the production of lightweight and high-strength materials .
Wirkmechanismus
The mechanism of action of lithium-zinc compounds involves several molecular targets and pathways. One key mechanism is the inhibition of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes . Lithium-zinc compounds also interact with inositol monophosphatase (IMPA), affecting the phosphoinositide signaling pathway . These interactions contribute to the neuroprotective and therapeutic effects of lithium-zinc compounds, making them valuable in the treatment of neurodegenerative diseases and psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Lithium-zinc compounds can be compared with other similar compounds, such as lithium-magnesium and lithium-iron compounds. While all these compounds share some common properties, such as high energy density and lightweight characteristics, lithium-zinc compounds are unique in their specific electronic and mechanical properties . For example, zinc-based batteries are often highlighted for their abundance and cost-effectiveness compared to lithium-based batteries .
List of Similar Compounds:- Lithium-magnesium compounds
- Lithium-iron compounds
- Zinc-based compounds
Eigenschaften
CAS-Nummer |
12057-22-6 |
|---|---|
Molekularformel |
LiZn |
Molekulargewicht |
72.3 g/mol |
IUPAC-Name |
lithium;zinc |
InChI |
InChI=1S/Li.Zn |
InChI-Schlüssel |
KUJOABUXCGVGIY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
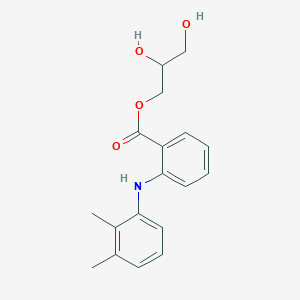
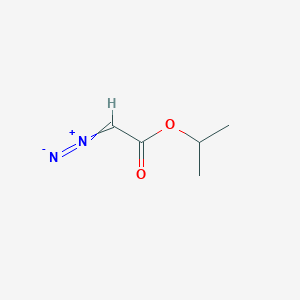
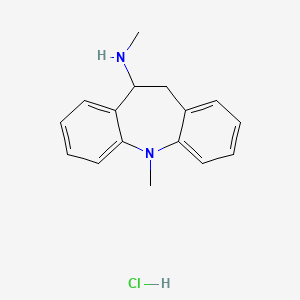
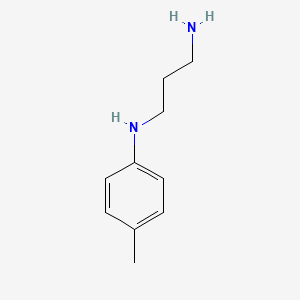
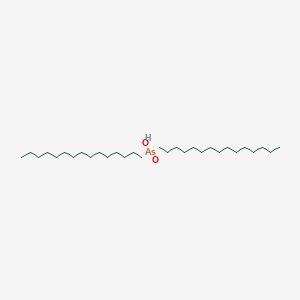
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
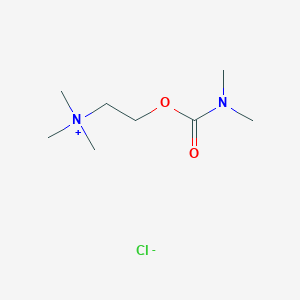
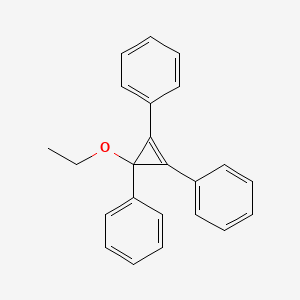

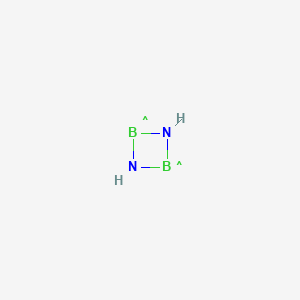
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
